molecular formula C16H16BrClO B3170167 (2R,3S)-3-(3-bromophenyl)-4-(4-chlorophenyl)butan-2-ol CAS No. 941280-52-0

(2R,3S)-3-(3-bromophenyl)-4-(4-chlorophenyl)butan-2-ol

Cat. No. B3170167
CAS RN: 941280-52-0
M. Wt: 339.7 g/mol
InChI Key: JZWMKTOFZFXAJB-BDJLRTHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2R,3S)-3-(3-bromophenyl)-4-(4-chlorophenyl)butan-2-ol” is a chemical compound with the molecular formula C16H16BrClO . It has a molecular weight of 339.65 . This compound is typically used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound includes a bromophenyl group, a chlorophenyl group, and a butan-2-ol group . The specific arrangement of these groups is indicated by the (2R,3S) notation, which refers to the stereochemistry of the molecule.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 339.66 . Other physical and chemical properties such as boiling point, melting point, and density were not found in the available resources.

Scientific Research Applications

  • Conformational Analysis and Chiral Discrimination : One study investigated the conformational landscape of similar compounds, specifically focusing on (S)-1-(4-chlorophenyl)ethanol, its hydrated complex, and diastereomeric adducts. Using resonant two-photon ionization spectroscopy and theoretical calculations, the research explored how chlorine substitution affects molecular geometry and interactions, highlighting the relevance of these compounds in stereochemical analysis and chiral discrimination (Rondino et al., 2016).

  • Crystal Structure and Molecular Interactions : Another study explored the crystal structure of cyproconazole, a related compound with a similar structure. This research provided insights into hydrogen bonding and weak interactions that stabilize molecular structures, important for understanding the physical properties of these compounds (Kang et al., 2015).

  • Synthesis and Optical Properties : Research on chalcone derivatives, including compounds structurally related to (2R,3S)-3-(3-bromophenyl)-4-(4-chlorophenyl)butan-2-ol, has been conducted to understand their optical properties. These studies are significant for applications in semiconductor devices due to their charge transport properties (Shkir et al., 2019).

  • Antimicrobial Activity : A study on furanone derivatives, which are structurally similar, evaluated their activity against yeasts and molds. This research is crucial for developing new antifungal agents, particularly against resistant strains (Buchta et al., 2004).

  • Magnetic Properties and Chemical Reactivity : Research on verdazyl radicals, related to the compound , examined their magnetic properties. This is relevant in materials science, particularly in the study of molecular magnets and electron transfer processes (Mukai et al., 1993).

properties

IUPAC Name

(2R,3S)-3-(3-bromophenyl)-4-(4-chlorophenyl)butan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrClO/c1-11(19)16(13-3-2-4-14(17)10-13)9-12-5-7-15(18)8-6-12/h2-8,10-11,16,19H,9H2,1H3/t11-,16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWMKTOFZFXAJB-BDJLRTHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CC1=CC=C(C=C1)Cl)C2=CC(=CC=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](CC1=CC=C(C=C1)Cl)C2=CC(=CC=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3S)-3-(3-bromophenyl)-4-(4-chlorophenyl)butan-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3S)-3-(3-bromophenyl)-4-(4-chlorophenyl)butan-2-ol
Reactant of Route 2
Reactant of Route 2
(2R,3S)-3-(3-bromophenyl)-4-(4-chlorophenyl)butan-2-ol
Reactant of Route 3
Reactant of Route 3
(2R,3S)-3-(3-bromophenyl)-4-(4-chlorophenyl)butan-2-ol
Reactant of Route 4
(2R,3S)-3-(3-bromophenyl)-4-(4-chlorophenyl)butan-2-ol
Reactant of Route 5
Reactant of Route 5
(2R,3S)-3-(3-bromophenyl)-4-(4-chlorophenyl)butan-2-ol
Reactant of Route 6
Reactant of Route 6
(2R,3S)-3-(3-bromophenyl)-4-(4-chlorophenyl)butan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.